molecular formula C15H17ClN2O2 B298505 1-(3-chloro-4-methylphenyl)-N-cyclopropyl-5-oxopyrrolidine-3-carboxamide

1-(3-chloro-4-methylphenyl)-N-cyclopropyl-5-oxopyrrolidine-3-carboxamide

Cat. No. B298505
M. Wt: 292.76 g/mol
InChI Key: WIHHUFTWGMXLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chloro-4-methylphenyl)-N-cyclopropyl-5-oxopyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of pyrrolidine carboxamides. This compound is known for its potential use in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-cyclopropyl-5-oxopyrrolidine-3-carboxamide involves the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of histone deacetylases (HDACs) and the proteasome. It has also been shown to modulate the activity of certain G protein-coupled receptors (GPCRs) such as the dopamine D2 receptor.
Biochemical and Physiological Effects:
1-(3-chloro-4-methylphenyl)-N-cyclopropyl-5-oxopyrrolidine-3-carboxamide has been shown to have several biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines in immune cells. In addition, this compound has been shown to improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-chloro-4-methylphenyl)-N-cyclopropyl-5-oxopyrrolidine-3-carboxamide in lab experiments include its well-established synthesis method, its ability to modulate the activity of enzymes and receptors, and its potential use in the treatment of various diseases. The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential toxicity to cells at high concentrations.

Future Directions

There are several future directions for the study of 1-(3-chloro-4-methylphenyl)-N-cyclopropyl-5-oxopyrrolidine-3-carboxamide. One direction is to further investigate the potential use of this compound in the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is to study the mechanism of action of this compound in more detail to identify new targets for drug development. Finally, the development of new analogs of this compound with improved solubility and toxicity profiles is also an area of future research.

Synthesis Methods

The synthesis of 1-(3-chloro-4-methylphenyl)-N-cyclopropyl-5-oxopyrrolidine-3-carboxamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with cyclopropylamine in the presence of a base to form the corresponding amide. This amide is then reacted with ethyl acetoacetate in the presence of a catalyst to form the final product. The synthesis method of this compound is well established and has been reported in several research articles.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-N-cyclopropyl-5-oxopyrrolidine-3-carboxamide has potential use in scientific research due to its ability to modulate the activity of certain enzymes and receptors in the body. This compound has been studied for its potential use in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. It has also been studied for its potential use as a tool in chemical biology research.

properties

Product Name

1-(3-chloro-4-methylphenyl)-N-cyclopropyl-5-oxopyrrolidine-3-carboxamide

Molecular Formula

C15H17ClN2O2

Molecular Weight

292.76 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-cyclopropyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H17ClN2O2/c1-9-2-5-12(7-13(9)16)18-8-10(6-14(18)19)15(20)17-11-3-4-11/h2,5,7,10-11H,3-4,6,8H2,1H3,(H,17,20)

InChI Key

WIHHUFTWGMXLAP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3CC3)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3CC3)Cl

solubility

43.9 [ug/mL]

Origin of Product

United States

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